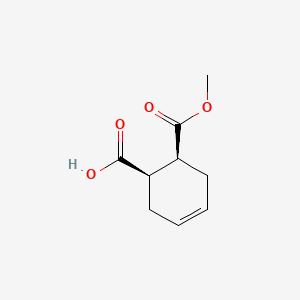

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Description

The exact mass of the compound (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,6S)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLMIDEMAPSGH-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC=CC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-93-7 | |

| Record name | 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid basic properties

An In-Depth Technical Guide to the Physicochemical Properties of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid

Executive Summary

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Possessing a carboxylic acid, a methyl ester, and a cyclohexene scaffold with defined cis-stereochemistry, it serves as a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic routes via asymmetric desymmetrization, analytical characterization protocols, and key aspects of its chemical reactivity. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its chemistry.

Core Molecular Identity and Structure

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a derivative of cyclohexene dicarboxylic acid. The specific stereoisomer, designated by the (1R,6S) configuration, indicates that the methoxycarbonyl and carboxylic acid groups are on the same side of the cyclohexene ring, a cis relationship. This defined stereochemistry is crucial for its application as a chiral synthon.

Key Identifiers:

-

IUPAC Name: (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

-

Common Synonyms: (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethylester[1][2]

Physicochemical and Basic Properties

The molecule's functionality is dictated by the interplay between its carboxylic acid, ester, and alkene moieties. These groups govern its physical properties and reactivity.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. It is a crystalline solid with poor aqueous solubility, characteristic of many organic acids of similar molecular weight.

| Property | Value | Source(s) |

| Melting Point | 65-67 °C | [2][4] |

| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2][4] |

| Density | 1.231 g/cm³ (Predicted) | [2][4] |

| pKa | 4.26 ± 0.40 (Predicted) | [2][4] |

| Water Solubility | Insoluble | [2][4] |

| Appearance | White to off-white crystalline powder | [4] |

Acidity and Basicity

As a carboxylic acid, the primary "basic" property of interest to a chemist is its acidity, quantified by the pKa. The predicted pKa of ~4.26 is typical for a carboxylic acid. This acidity is central to its reactivity, allowing for deprotonation with mild bases to form a carboxylate, which can act as a nucleophile. The presence of the electron-withdrawing methoxycarbonyl group on the adjacent carbon likely contributes to a slight increase in acidity compared to unsubstituted cyclohexanecarboxylic acid. Its Brønsted-Lowry basicity is negligible and not synthetically relevant.

Synthesis via Asymmetric Desymmetrization

The most elegant and common strategy for producing this chiral molecule is through the asymmetric desymmetrization of a prochiral meso-anhydride. This approach avoids classical resolution of a racemic mixture, making it highly atom-economical.

Synthetic Workflow Overview

The synthesis begins with the readily available cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, which is itself often prepared via a Diels-Alder reaction. The key step is the enantioselective ring-opening of this symmetrical anhydride using methanol, catalyzed by a chiral agent.

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Asymmetric Alcoholysis

This protocol is based on established principles of alkaloid-catalyzed desymmetrization of cyclic anhydrides[5]. The choice of catalyst (e.g., quinidine vs. quinine) dictates which enantiomer of the product is formed.

Objective: To synthesize the title compound with high enantiomeric excess (ee).

Materials:

-

cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

-

Quinidine (or other suitable chiral catalyst)

-

Anhydrous Methanol

-

Anhydrous Toluene (or other suitable aprotic solvent)

-

Hydrochloric Acid (2 N)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Vessel Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq) and quinidine (1.1 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This is critical to exclude moisture, which would lead to the formation of the achiral dicarboxylic acid.

-

Solvent Addition & Cooling: Anhydrous toluene is added, and the resulting suspension is cooled to a low temperature (e.g., -55 °C to -20 °C). Lower temperatures are often crucial for achieving high enantioselectivity by rigidifying the transition state complex between the catalyst, anhydride, and alcohol[5].

-

Nucleophile Addition: Anhydrous methanol (3.0 eq) is added dropwise to the cold, stirring suspension.

-

Reaction Monitoring: The reaction is stirred at the low temperature for an extended period (24-96 hours) until analysis (e.g., by TLC or ¹H NMR of an aliquot) indicates complete consumption of the starting anhydride.

-

Workup - Catalyst Removal: The reaction mixture is concentrated in vacuo. The residue is dissolved in diethyl ether or ethyl acetate and washed with 2 N HCl to protonate and extract the basic alkaloid catalyst into the aqueous phase.

-

Workup - Product Isolation: The organic layer is then extracted with a saturated solution of sodium bicarbonate. The acidic product is deprotonated and moves into the aqueous basic layer, separating it from unreacted alcohol and other neutral impurities.

-

Final Steps: The basic aqueous phase is carefully acidified with cold 8 N HCl to a pH of ~1-2. The protonated product, which is insoluble in water, will precipitate or can be extracted with several portions of dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of the final product is essential.

Spectroscopic Analysis

-

¹H NMR: Expected signals include resonances for the two olefinic protons (~5.7 ppm), two protons alpha to the carbonyl groups (~3.0 ppm), the allylic protons (~2.5 ppm), and a sharp singlet for the methyl ester protons (~3.7 ppm). A broad singlet for the carboxylic acid proton will also be present (>10 ppm).

-

¹³C NMR: Key signals will appear for the two distinct carbonyl carbons (ester and acid, >170 ppm), the two olefinic carbons (~125 ppm), and the methyl ester carbon (~52 ppm)[6].

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This method provides a robust, self-validating system to quantify the success of the asymmetric synthesis. The following conditions are adapted from literature for similar compounds[6].

Objective: To determine the enantiomeric purity of the synthesized product.

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase Column (e.g., Chiralcel OD-H or AD-H)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.

-

Mobile Phase: A mixture of Hexane and Isopropanol (IPA) is typical. A common starting point is 90:10 Hexane:IPA, with a small amount of trifluoroacetic acid (TFA, ~0.1%) often added to suppress deprotonation of the carboxylic acid and ensure sharp peak shapes.

-

HPLC Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

UV Detection: 220 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the sample. The two enantiomers will have different retention times (t). The enantiomeric excess is calculated from the peak areas (A) of the major and minor enantiomers:

-

ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

-

Chemical Reactivity and Synthetic Utility

The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Caption: Key reactive sites and potential transformations. (Note: Image placeholder would be replaced with the actual 2D structure).

-

Carboxylic Acid (Site 1): This site is the most acidic and readily undergoes deprotonation. It can be converted to an acid chloride with thionyl chloride, which is a highly reactive intermediate for forming amides or other esters[7]. Direct amide coupling using agents like EDC or HATU is also a standard transformation.

-

Ester (Site 2): The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding dicarboxylic acid. It can also be reduced, typically along with the carboxylic acid, using strong reducing agents like LiAlH₄ to furnish a diol.

-

Alkene (Site 3): The carbon-carbon double bond can be subjected to a variety of reactions. Catalytic hydrogenation (e.g., H₂, Pd/C) will yield the saturated cyclohexane derivative[7]. It is also susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation. The stereochemistry of the existing substituents can influence the facial selectivity of these additions.

These transformations make the molecule a valuable precursor for synthesizing pharmaceuticals, as cyclohexene and cyclohexane cores are prevalent in many bioactive compounds[8].

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Arctom Scientific. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid Product Page. Available from: [Link]

-

Chen, F. E., et al. (2013). Supporting Information for related compounds. Royal Society of Chemistry. Available from: [Link]

-

MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5891. Available from: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

-

Bolm, C., et al. (2002). Asymmetric Alcoholysis of Meso-Anhydrides Mediated by Alkaloids. Organic Syntheses, 79, 199. Available from: [Link]

-

Li, G., et al. (2020). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 32(6), 835-844. Available from: [Link]

Sources

- 1. 88335-93-7 Cas No. | (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | 88335-93-7 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid CAS number 88335-93-7

An In-depth Technical Guide to (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

This document provides a comprehensive technical overview of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS No. 88335-93-7), a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, stereochemical control, characterization, and potential applications.

Introduction and Strategic Importance

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a bifunctional organic molecule featuring a cyclohexene core. Its structure is notable for three key elements: a carboxylic acid, a methyl ester, and a defined stereochemistry at two chiral centers. This specific arrangement provides a rigid, three-dimensional scaffold that is highly valuable for constructing complex molecular architectures.

Optically active cyclohexene carboxylic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[1] The defined stereochemistry is often essential for biological activity, making enantiomerically pure building blocks like this compound highly sought after. While direct large-scale applications are not broadly documented, its structural motifs are found in neuraminidase inhibitors like Oseltamivir (Tamiflu) and Factor Xa inhibitors like Edoxaban, highlighting the importance of the chiral cyclohexene core in medicinal chemistry.[1][2][3]

Below is a summary of the molecule's core identifiers.

Two primary strategies can be employed to achieve the target enantiomer:

-

Asymmetric Diels-Alder Reaction: This involves using a chiral Lewis acid catalyst to direct the cycloaddition to favor one enantiomer. [4]While elegant, this requires specialized catalysts and rigorous optimization.

-

Chiral Resolution: This classical method involves synthesizing the racemic compound and separating the enantiomers. This is often more scalable and relies on two main techniques:

-

Enzymatic Resolution: Utilizes hydrolases that selectively act on one enantiomer. [1][5]This method offers high selectivity under mild conditions.

-

Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. [6][7][8]These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. [8] The following section details a robust protocol based on the diastereomeric salt resolution method, which is a widely applicable and understood technique in process chemistry.

-

Detailed Experimental Protocols

Protocol 1: Synthesis and Chiral Resolution

This protocol describes a plausible, three-stage synthesis from commercially available starting materials.

Stage A: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride (Racemic Adduct)

-

Reactor Setup: To a pressure-rated reactor equipped with a magnetic stirrer and temperature control, add maleic anhydride (1.0 eq) and toluene (approx. 2 M concentration).

-

Diene Addition: Cool the reactor to 0-5 °C. Carefully condense 1,3-butadiene (1.1 eq) into the reactor.

-

Causality: Using a slight excess of the volatile butadiene ensures the reaction goes to completion. The reaction is highly exothermic; low temperature is critical for control.

-

-

Reaction: Seal the reactor and allow it to warm to room temperature. Then, heat the mixture to 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling, evaporate the toluene under reduced pressure. The resulting solid is the crude Diels-Alder adduct. It can be purified by recrystallization from a solvent mixture like toluene/hexanes to yield a white crystalline solid.

Stage B: Synthesis of 6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (Racemic Mixture)

-

Methanolysis: Dissolve the anhydride adduct from Stage A (1.0 eq) in anhydrous methanol (approx. 1 M).

-

Reaction: Heat the solution to reflux for 3-5 hours. The reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons, selectively opening the anhydride ring to form the mono-methyl ester.

-

Self-Validation: The progress can be monitored by IR spectroscopy, watching for the disappearance of the characteristic anhydride C=O stretches (~1780, 1850 cm⁻¹) and the appearance of ester (~1735 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) C=O stretches.

-

-

Isolation: Cool the reaction mixture and remove the methanol under reduced pressure to yield the crude racemic acid-ester as an oil or solid.

Stage C: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic product from Stage B (1.0 eq) in a suitable solvent (e.g., ethyl acetate or isopropanol). In a separate flask, dissolve an enantiomerically pure resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 eq), in the same solvent.

-

Expertise: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a standard practice. It ensures that only one enantiomer of the acid preferentially crystallizes as a salt, leaving the other enantiomer in the mother liquor, thus maximizing the efficiency of the separation.

-

-

Crystallization: Slowly add the amine solution to the acid solution with gentle stirring. The diastereomeric salt should begin to precipitate. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Separation: Collect the precipitated solid by vacuum filtration. This solid is the enriched diastereomeric salt (e.g., the (1R,6S)-acid-(R)-amine salt). Wash the crystals with a small amount of cold solvent.

-

Liberation of the Free Acid: Suspend the collected salt in a biphasic system of ethyl acetate and water. Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 2M HCl). The protonated carboxylic acid will move into the organic layer.

-

Final Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. The enantiomeric excess (ee) should be determined via chiral HPLC analysis.

Protocol 2: Quality Control and Characterization

Confirmation of the structure and purity is essential.

-

Melting Point: Determine the melting point of the final product. A sharp range matching the literature value (65-67 °C) indicates high purity. [9]2. Chiral HPLC: Analyze the product using a chiral stationary phase column (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee). [10]3. NMR Spectroscopy:

-

Dissolve the sample in CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra. The predicted chemical shifts (see Section 5) should be observed. Integration of the ¹H NMR spectrum should be consistent with the 12 protons in the structure.

-

-

FT-IR Spectroscopy:

-

Acquire an IR spectrum (e.g., using a KBr pellet or as a thin film).

-

Confirm the presence of key functional groups based on their characteristic absorption frequencies.

-

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not readily available in public databases, its key spectroscopic features can be predicted based on its functional groups. [11]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~5.6-5.8 ppm (multiplet, 2H): Olefinic protons (-CH=CH-).

-

δ ~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

-

δ ~3.0-3.2 ppm (multiplet, 2H): Protons alpha to the carbonyl groups (C1-H and C6-H).

-

δ ~2.2-2.6 ppm (multiplet, 4H): Allylic protons (C2-H₂ and C5-H₂).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~172-174 ppm: Ester carbonyl carbon (-COOCH₃).

-

δ ~124-127 ppm: Olefinic carbons (-CH=CH-).

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~40-45 ppm: Carbons alpha to carbonyls (C1 and C6).

-

δ ~25-30 ppm: Allylic carbons (C2 and C5).

-

-

FT-IR (KBr, cm⁻¹):

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~2850-3000: C-H stretches (aliphatic).

-

~1735 (strong): C=O stretch of the methyl ester.

-

~1710 (strong): C=O stretch of the carboxylic acid.

-

~1640-1660 (weak): C=C stretch of the cyclohexene.

-

~1050-1250: C-O stretch of the ester.

-

Conclusion

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a valuable chiral intermediate whose utility is derived from its well-defined three-dimensional structure and its two distinct functional groups, which allow for orthogonal chemical modifications. While its synthesis requires careful control of stereochemistry, established methods like Diels-Alder cycloaddition followed by classical resolution provide a reliable pathway for its preparation. This guide provides the necessary technical foundation for researchers to synthesize, handle, and characterize this compound, enabling its application in the development of novel therapeutics and complex organic molecules.

References

-

Ivy Fine Chemicals. Company Profile. [Link]

-

Chinese Journal of Biotechnology. Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly. [Link]

-

Arctom. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. [Link]

-

Capot Chemical. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-en-1-carbonsäure. [Link]

-

ResearchGate. Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. [Link]

-

Scribd. Oseltamivir Synthesis for Chemists. [Link]

-

Wikipedia. Oseltamivir total synthesis. [Link]

-

PubChem, National Center for Biotechnology Information. (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid. [Link]

- Google Patents.

-

Grokipedia. Oseltamivir total synthesis. [Link]

-

National Institutes of Health. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

- Google Patents. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid.

-

University of Colorado Boulder. Useful Spectroscopic Data. [Link]

- Google Patents.

-

Shaanxi Laite Optoelectronic Materials Co., Ltd. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. [Link]

-

ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

-

PubChem, National Center for Biotechnology Information. (1R,6R)-6-methylcyclohex-3-ene-1-carboxylicacid. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Chemistry LibreTexts. Resolution (Separation) of Enantiomers. [Link]

-

Journal of Al-Nahrain University. Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]

-

Oriental Journal of Chemistry. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. [Link]

-

YouTube. Diels-Alder Reaction Practice (with examples). [Link]

-

Chegg. Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester. [Link]

-

YouTube. Diels-Alder Reaction. [Link]

-

ResearchGate. (1S,4R,5R,6R)-6-Methoxycarbonyl-4-pivaloyloxy-2-(pivaloyloxymethyl)bicyclo[3.1.0]hex-2-ene-1-carboxylic acid. [Link]

Sources

- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 7. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 88335-93-7 Cas No. | (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 10. rsc.org [rsc.org]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

A Comprehensive Technical Guide to (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid: A Chiral Synthon for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a valuable chiral building block in modern organic synthesis. We will delve into its nomenclature, physicochemical properties, stereoselective synthesis, and critical applications in the development of complex molecules and potential therapeutic agents.

Chemical Identity and Nomenclature

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a bifunctional molecule featuring a cyclohexene ring with defined stereochemistry at positions 1 and 6. This specific configuration is crucial for its utility as a chiral synthon, influencing the three-dimensional structure of target molecules.

Synonyms and Trade Names: Due to its specific stereochemistry and functional groups, this compound is known by several systematic names. While specific trade names are not common for this type of specialized chemical, it is important to recognize its various synonyms to effectively search chemical databases and literature.

-

(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate

-

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethylester

Key Identifiers:

| Identifier | Value |

| CAS Number | 88335-93-7[2][3][4] |

| Molecular Formula | C₉H₁₂O₄[2][4] |

| Molecular Weight | 184.19 g/mol [2][4] |

| MDL Number | MFCD00075490[3] |

Physicochemical Properties

Understanding the physical and chemical properties of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.231 g/cm³ | [2] |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water | [5] |

Stereoselective Synthesis: The Enzymatic Approach

The precise stereochemistry of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is paramount to its function as a chiral building block. While classical resolution methods can be employed, enzymatic desymmetrization of a prochiral precursor offers a highly efficient and enantioselective route.

Principle of Enzymatic Desymmetrization

This elegant strategy begins with a symmetrical diester, dimethyl cis-4-cyclohexene-1,2-dicarboxylate. A stereoselective enzyme, typically a lipase, is then used to hydrolyze only one of the two ester groups. The enzyme's chiral active site discriminates between the two enantiotopic methoxycarbonyl groups, leading to the formation of the desired monoester with high enantiomeric excess.

Sources

- 1. 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 88335-93-7 Cas No. | (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. arctomsci.com [arctomsci.com]

- 5. (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

The Chiral Synthon: An In-Depth Technical Guide to (1S,2R)-1-Methyl cis-1,2,3,6-Tetrahydrophthalate

This technical guide provides a comprehensive overview of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, a valuable chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and applications of this versatile molecule, offering both foundational knowledge and practical insights.

Introduction: A Molecule of Strategic Importance

(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is a chiral monoester derived from cis-4-cyclohexene-1,2-dicarboxylic acid. Its significance in synthetic chemistry lies in its bifunctional nature, possessing both a carboxylic acid and an ester group, anchored to a stereochemically defined cyclohexene ring. This specific arrangement of functional groups, combined with its inherent chirality, makes it a powerful synthon for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The use of such chiral building blocks is a cornerstone of modern drug design, allowing for the construction of enantiomerically pure compounds with specific biological activities.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 88335-93-7 | [2] |

| Molecular Formula | C₉H₁₂O₄ | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | Crystals | [2] |

| Melting Point | 65-67 °C (lit.) | [2] |

| Optical Activity | [α]20/D +11.5±1°, c = 1% in acetone | [2] |

| Purity | ≥97.0% (sum of enantiomers, HPLC) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular structure. While specific spectra can be found in various databases, a general analysis reveals key chemical shifts.[3] The olefinic protons of the cyclohexene ring are typically observed in the downfield region of the ¹H NMR spectrum, while the aliphatic protons appear at higher field.[4] In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylic acid groups exhibit characteristic downfield shifts.[3]

The IR spectrum of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and carboxylic acid groups, typically in the region of 1700-1740 cm⁻¹. The O-H stretching of the carboxylic acid is also a prominent feature.

Synthesis: From Achiral Precursors to a Chiral Synthon

The synthesis of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is a multi-step process that begins with a classic cycloaddition reaction followed by a key enzymatic resolution step that imparts the desired chirality.

Step 1: Diels-Alder Cycloaddition

The precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[5] This [4+2] cycloaddition is a highly efficient and stereospecific reaction that forms the cyclohexene ring with the desired cis stereochemistry.[5]

Caption: Diels-Alder synthesis of the anhydride precursor.

Step 2: Formation of the Dimethyl Ester

The resulting anhydride is then converted to the corresponding dimethyl ester, dimethyl cis-1,2,3,6-tetrahydrophthalate. This is typically achieved by refluxing the anhydride in methanol with a catalytic amount of acid.

Step 3: Enzymatic Asymmetric Hydrolysis

The crucial step in obtaining the enantiomerically pure target molecule is the asymmetric hydrolysis of the prochiral dimethyl ester, catalyzed by an esterase. Pig liver esterase (PLE) has been traditionally used for this purpose.[2] More recently, immobilized lipases such as Candida antarctica lipase B (Novozym 435) have been shown to be highly efficient and selective for this transformation, yielding the (1S,2R)-monoester with excellent enantiomeric excess (>99.9%).[6]

This enzymatic desymmetrization is a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules from achiral starting materials with high efficiency and under mild reaction conditions.[7]

Caption: Enzymatic desymmetrization to the chiral monoester.

Experimental Protocol: Enzymatic Synthesis of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate

The following protocol is based on an optimized and scaled-up process using Candida antarctica lipase B.[6]

Materials:

-

Dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate (substrate)

-

Candida antarctica lipase B (Novozym 435)

-

Phosphate buffer (pH 7.5)

-

Sodium hydroxide solution (for pH control)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate in phosphate buffer (pH 7.5) is prepared in a temperature-controlled reaction vessel.

-

Enzyme Addition: Immobilized Candida antarctica lipase B is added to the substrate solution.

-

pH Control: The reaction mixture is stirred, and the pH is maintained at 7.5 by the controlled addition of a sodium hydroxide solution. The progress of the reaction can be monitored by the consumption of the base.

-

Reaction Monitoring: The reaction is monitored by a suitable analytical technique, such as HPLC, to determine the conversion of the diester to the monoester.

-

Workup: Once the desired conversion is reached, the immobilized enzyme is filtered off. The aqueous solution is then acidified and extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate. Further purification can be achieved by crystallization.

Causality behind Experimental Choices:

-

Enzyme Choice: Candida antarctica lipase B is chosen for its high enantioselectivity and stability, leading to a high yield of the desired enantiomer.[6]

-

pH Control: Maintaining a constant pH is critical for optimal enzyme activity and to drive the hydrolysis reaction forward.

-

Immobilized Enzyme: The use of an immobilized enzyme simplifies the workup process as the catalyst can be easily removed by filtration and potentially reused.

Applications in Drug Development and Asymmetric Synthesis

(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate serves as a versatile chiral synthon in the synthesis of a variety of complex molecules.[1] Its bifunctional nature allows for selective manipulation of either the carboxylic acid or the ester group, enabling the construction of intricate molecular architectures.

A significant application of this chiral building block is in the synthesis of carbocyclic nucleosides.[8] These are nucleoside analogs where the furanose ring is replaced by a carbocyclic moiety, such as cyclopentane or cyclohexane.[9] Carbocyclic nucleosides often exhibit potent antiviral and anticancer activities due to their increased metabolic stability compared to their natural counterparts.[8] The defined stereochemistry of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate can be transferred to the target carbocyclic nucleoside, ensuring the synthesis of the desired enantiomer.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate and its precursors. The parent compound, cis-1,2,3,6-tetrahydrophthalic anhydride, is known to cause serious eye irritation and may cause respiratory irritation.[10] It is also a skin irritant.[10]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemically resistant gloves

-

Laboratory coat

Handling Procedures:

-

Work in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is a testament to the power of combining classic organic reactions with modern biocatalysis. Its efficient and highly enantioselective synthesis makes it a readily accessible and valuable tool for synthetic chemists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this will undoubtedly increase, paving the way for the development of new and more effective therapeutic agents.

References

-

A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Enzymatic Process for the Synthesis of cis/ trans -(1 R ,5 R )-Bicyclo[3.2.0]hept- 6-ylidene-acetate: Solvent Effect and NMR Study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Pig Liver Esterase (PLE) as Biocatalyst in Organic Synthesis: From Nature to Cloning and to Practical Applications. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. (2022). DigitalCommons@TMC. Retrieved January 16, 2026, from [Link]

-

Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

- 1. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate = 97.0 HPLC sum of enantiomers 88335-93-7 [sigmaaldrich.com]

- 3. chemconnections.org [chemconnections.org]

- 4. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 9. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 10. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic Acid: Physical Constants, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a chiral bifunctional molecule that serves as a valuable building block in organic synthesis. Its cyclohexene core, substituted with both a carboxylic acid and a methyl ester group in a specific stereochemical arrangement, makes it a versatile precursor for the synthesis of complex molecular architectures, including pharmaceutically active compounds. This technical guide provides an in-depth overview of the physical constants, a detailed experimental protocol for its enantioselective synthesis, and a comprehensive analysis of its spectroscopic data. The methodologies and data presented herein are intended to equip researchers and drug development professionals with the critical information required for the effective utilization of this compound in their work.

Physical and Chemical Properties

(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a white to off-white crystalline solid. It is generally insoluble in water but soluble in various organic solvents.[1][2] The key physical constants are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 88335-93-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₄ | [1][2][4] |

| Molecular Weight | 184.19 g/mol | [1][2][4] |

| Melting Point | 65-67 °C | [1][2] |

| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.231 g/cm³ | [2] |

| Optical Rotation | [α]²⁰/D +11.5 ± 1°, c = 1% in acetone | |

| Flash Point | 121 °C | [2] |

| Refractive Index | 1.504 | [2] |

| pKa | 4.26 ± 0.40 (Predicted) | [2] |

| Water Solubility | Insoluble | [1][2] |

Enantioselective Synthesis: An Enzymatic Desymmetrization Approach

The synthesis of enantiomerically pure (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid can be efficiently achieved through the enzymatic desymmetrization of the corresponding prochiral diester, dimethyl cis-4-cyclohexene-1,2-dicarboxylate. This method leverages the high enantioselectivity of lipases to selectively hydrolyze one of the two ester groups, yielding the desired chiral monoester. This biocatalytic approach offers significant advantages, including mild reaction conditions and high enantiomeric excess.[5]

Experimental Protocol

Step 1: Synthesis of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate (Prochiral Substrate)

The synthesis begins with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[6] This is a classic [4+2] cycloaddition that proceeds with high efficiency.[6] The resulting anhydride is then subjected to methanolysis to yield the dimethyl ester.

-

Materials: Maleic anhydride, dry benzene, 1,3-butadiene, methanol, sulfuric acid.

-

Procedure:

-

In a well-ventilated fume hood, dissolve maleic anhydride (1.0 eq) in dry benzene.

-

Bubble 1,3-butadiene gas through the solution while stirring. The reaction is exothermic and may require cooling to maintain the temperature.[6]

-

Continue the reaction until the consumption of maleic anhydride is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.

-

To the anhydride, add an excess of methanol and a catalytic amount of sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford dimethyl cis-4-cyclohexene-1,2-dicarboxylate.

-

Step 2: Enzymatic Desymmetrization

The prochiral dimethyl ester is then selectively hydrolyzed using a lipase, such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435.[5] The enzyme distinguishes between the two enantiotopic methoxycarbonyl groups, leading to the formation of the (1R,6S) monoester with high enantiomeric purity.

-

Materials: Dimethyl cis-4-cyclohexene-1,2-dicarboxylate, phosphate buffer, Candida antarctica lipase B (Novozym 435).

-

Procedure:

-

Prepare a suspension of dimethyl cis-4-cyclohexene-1,2-dicarboxylate in a phosphate buffer solution (pH 7.5).

-

Add Candida antarctica lipase B (Novozym 435) to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by HPLC.

-

Upon reaching approximately 50% conversion (to maximize the enantiomeric excess of the remaining monoester), stop the reaction by filtering off the enzyme.

-

Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the product, (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Step 3: Purification

The crude product can be purified by recrystallization to obtain the final product with high purity.

-

Materials: Crude (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, suitable solvent system (e.g., ethyl acetate/hexanes).

-

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

-

Slowly add a solvent in which the product is less soluble (e.g., hexanes) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Figure 1: Workflow for the enantioselective synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The NMR data for the enantiomer, (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid, are identical to the target compound and have been reported in the literature.[7]

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclohexene ring, the methoxy group of the ester, the acidic proton of the carboxylic acid, and the aliphatic protons of the ring.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons, the carbon of the methoxy group, and the aliphatic carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The spectrum of a carboxylic acid typically shows a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which overlaps with the C-H stretching absorptions.[8] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹.[8] The C-O stretching and O-H bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of 184.19 g/mol is expected.

Applications in Drug Development

Cyclohexene carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been synthesized and evaluated for their potential as antitumor and anti-inflammatory agents.[9][10][11] The chiral core of (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid provides a scaffold for the development of stereochemically defined drug candidates, where specific stereoisomers often exhibit enhanced potency and reduced side effects.

The carboxylic acid and ester functionalities offer convenient handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Figure 2: Role as a precursor for biologically active molecules.

Conclusion

(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its physical properties, a detailed protocol for its enantioselective synthesis via enzymatic desymmetrization, and an outline of its spectroscopic characterization. The information presented here serves as a valuable resource for researchers, enabling the effective application of this versatile molecule in the synthesis of novel and complex chemical entities.

References

-

(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Apollo Scientific.

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

-

Synthesis of Potent Antitumor Agents from Cyclohexene Derivatives. Benchchem.

-

Supporting information - The Royal Society of Chemistry.

-

Guzmán, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2841.

-

Cyclohexane carboxylic acid derivatives - Google Patents.

-

IR Spectroscopy Tutorial: Carboxylic Acids.

-

cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure.

-

Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. ResearchGate.

-

Synthesis of Potent Antitumor Agents from Cyclohexene Derivatives. Benchchem.

-

(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Apollo Scientific.

-

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. CymitQuimica.

-

6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | 88335-93-7. ChemicalBook.

-

Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México.

-

(PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). ResearchGate.

-

(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate. Sigma-Aldrich.

-

6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid. Echemi.

-

A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate. PubChem.

-

Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. ResearchGate.

Sources

- 1. 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | 88335-93-7 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 88335-93-7 Cas No. | (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate | C9H12O4 | CID 5325907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the spectroscopic data for the chiral building block, (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS No: 88335-93-7).[1][2] As a key intermediate in asymmetric synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for its effective use in research and development. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation. The protocols outlined herein are designed to serve as a self-validating system for the structural confirmation and purity assessment of this compound.

Introduction: The Significance of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a valuable chiral intermediate in organic synthesis. Its rigid cyclohexene core, coupled with differentiated carboxylic acid and methyl ester functionalities, makes it a versatile starting material for the synthesis of complex, biologically active molecules. The precise stereochemical configuration, (1R,6S), is critical for its application in asymmetric synthesis, where control of chirality is essential for achieving desired therapeutic effects and minimizing off-target interactions.

Accurate structural elucidation and purity assessment are non-negotiable in drug development and chemical research. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule. This guide will delve into the key spectroscopic methods used to characterize this compound, explaining the "why" behind the experimental setups and providing a logical framework for interpreting the resulting data.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

Molecular Formula: C₉H₁₂O₄[2] Molecular Weight: 184.19 g/mol [2] Structure:

Figure 1. Chemical Structure of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Key Structural Features for Spectroscopic Analysis:

-

Chiral Centers: C1 and C6, with R and S configurations, respectively.

-

Alkene Group: C3-C4 double bond within the cyclohexene ring.

-

Carboxylic Acid: -COOH group at C1.

-

Methyl Ester: -COOCH₃ group at C6.

-

Aliphatic Protons: Methylene (-CH₂) and methine (-CH) protons on the cyclohexene ring.

Physicochemical Properties: This compound typically appears as a white to off-white powder or crystalline solid.[3] It has a melting point in the range of 65-67 °C and is generally insoluble in water.[2][3]

Spectroscopic Data Acquisition and Interpretation Workflow

The comprehensive characterization of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid involves a multi-technique approach. The logical flow of this analysis ensures a robust and validated structural assignment.

Diagram 1. Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with stereocenters like (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, 2D NMR techniques are often indispensable for unambiguous assignments.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for ensuring the observation of the acidic proton of the carboxylic acid.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

-

2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

¹H NMR Spectral Data and Interpretation

| Proton(s) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 12.0 | broad singlet | 1H | Chemical shift can be highly variable and dependent on concentration and solvent. |

| Olefinic (CH =CH ) | 5.5 - 5.8 | multiplet | 2H | The two olefinic protons will likely appear as a complex multiplet due to coupling with each other and adjacent allylic protons. |

| -COOCH ₃ | ~3.7 | singlet | 3H | A characteristic sharp singlet for the methyl ester protons. |

| H1, H6 | 3.0 - 3.3 | multiplet | 2H | Methine protons adjacent to electron-withdrawing carbonyl groups, shifted downfield. |

| H2, H5 | 2.3 - 2.8 | multiplet | 4H | Allylic and aliphatic methylene protons, will likely show complex splitting patterns. |

Causality Behind Choices: The use of a high-field instrument is justified by the presence of multiple, non-equivalent aliphatic protons in the cyclohexene ring, which would otherwise result in overlapping and difficult-to-interpret signals at lower field strengths.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon(s) | Approx. Chemical Shift (δ, ppm) | Notes |

| C =O (Carboxylic Acid) | 175 - 185 | The deshielded nature of the carbonyl carbon in the carboxylic acid places it far downfield. |

| C =O (Ester) | 170 - 175 | The ester carbonyl carbon is also significantly deshielded. |

| Olefinic (C H=C H) | 124 - 126 | The sp² hybridized carbons of the double bond. |

| -COOC H₃ | ~52 | The carbon of the methyl group in the ester. |

| C1, C6 | 39 - 42 | Methine carbons attached to the carbonyl groups. |

| C2, C5 | 25 - 28 | Aliphatic methylene carbons. |

Trustworthiness: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the structure, and the integration in the ¹H spectrum should match the number of protons in each environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid will be dominated by absorptions from its carbonyl and hydroxyl groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| C-H (sp²) | 3000 - 3100 | Medium | Stretching vibration of the C-H bonds on the double bond. |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the aliphatic ring and methyl group. |

| C=O (Carboxylic Acid & Ester) | 1680 - 1750 | Strong | This will likely be a strong, possibly broad or split, absorption band due to the presence of two different carbonyl groups. The carboxylic acid C=O is typically at a lower wavenumber than the ester C=O. |

| C=C (Alkene) | 1640 - 1680 | Medium to Weak | The stretching vibration of the carbon-carbon double bond. |

| C-O | 1000 - 1300 | Strong | C-O stretching vibrations from the carboxylic acid and ester groups. |

Authoritative Grounding: The characteristic broad O-H stretch and the strong carbonyl absorptions are definitive indicators of the carboxylic acid and ester functionalities, respectively, as established in standard spectroscopic literature.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is preferred. This allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Mass Spectral Data and Interpretation

| Ion | Expected m/z (low resolution) | Expected m/z (high resolution) | Notes |

| [M+H]⁺ | 185.2 | 185.0759 | The protonated molecular ion. |

| [M+Na]⁺ | 207.2 | 207.0579 | Adduct with sodium, often observed in ESI. |

| [M-H]⁻ | 183.2 | 183.0606 | The deprotonated molecular ion, observed in negative ion mode. |

Expertise & Experience: The choice of ESI is based on the polar nature of the carboxylic acid and ester groups, which are readily ionized by this method. HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, providing an unambiguous confirmation of the molecular formula.

Conclusion: A Unified Structural Picture

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. NMR spectroscopy defines the carbon-hydrogen framework and stereochemical relationships. IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ester, alkene). High-resolution mass spectrometry validates the elemental composition. This integrated spectroscopic approach is fundamental to ensuring the quality and identity of this important chiral building block in any research or drug development setting.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. Infrared Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and an in-depth guide to spectral interpretation, including advanced 2D NMR techniques.

Introduction: The Structural Significance of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral molecule featuring a cyclohexene ring scaffold. The specific stereochemistry, denoted by the (1R,6S) configuration, dictates the spatial arrangement of the carboxylic acid and methoxycarbonyl substituents. This defined three-dimensional structure is crucial in its applications, particularly in asymmetric synthesis and as a chiral building block in the development of new chemical entities. ¹H NMR spectroscopy is an indispensable tool for confirming the structure and stereochemistry of this molecule. The precise chemical shifts and, more importantly, the coupling constants between protons provide a detailed conformational picture of the cyclohexene ring.

Predicted ¹H NMR Spectrum Analysis

A thorough understanding of the expected ¹H NMR spectrum is paramount before undertaking experimental work. The prediction is based on the fundamental principles of chemical shifts, spin-spin coupling, and the influence of the molecule's specific stereochemistry.

The structure of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is as follows:

Due to the molecule's asymmetry, all protons on the cyclohexene ring are chemically non-equivalent and are expected to give distinct signals.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H3, H4 (Olefinic) | 5.5 - 6.0 | Multiplet | Protons attached to the sp² hybridized carbons of the double bond are significantly deshielded. They will couple to each other and to the adjacent allylic protons (H2a, H2e, and H5). |

| H1, H6 (Methine) | 2.8 - 3.5 | Multiplet | These protons are alpha to the electron-withdrawing carbonyl groups of the carboxylic acid and the methyl ester, respectively, leading to a downfield shift. Their multiplicity will be complex due to coupling with neighboring protons. |

| H2a, H2e, H5a', H5e' (Allylic) | 2.0 - 2.8 | Multiplets | These allylic protons are adjacent to the double bond and will show complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial-like protons will have different chemical shifts. |

| -OCH₃ (Methyl Ester) | ~3.7 | Singlet | The three equivalent protons of the methyl group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet as there are no neighboring protons to couple with.[1] |

| -COOH (Carboxylic Acid) | 10 - 13 | Broad Singlet | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.[2][3] This signal will disappear upon a D₂O shake experiment.[4] |

Analysis of Coupling Constants (J-values):

The coupling constants are critical for confirming the stereochemistry. In a cyclohexene ring, which adopts a half-chair conformation, the dihedral angles between adjacent protons determine the magnitude of their coupling.

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons will be highly dependent on their spatial relationship. For instance, the coupling between H1 and H2 protons will differ for the pseudo-axial and pseudo-equatorial H2 protons.

-

Geminal Coupling (²J): The coupling between non-equivalent protons on the same carbon (e.g., H2a and H2e) is typically in the range of 10-15 Hz.

-

Allylic Coupling (⁴J): Long-range coupling between the olefinic protons (H3, H4) and the allylic protons (H2, H5) is expected, further complicating the splitting patterns.

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid.[5][6][7]

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9] CDCl₃ is a common choice for many organic molecules, with its residual proton peak at 7.26 ppm serving as a convenient internal reference.[8]

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.[6][8] Ensure the sample is fully dissolved and the solution is free of any particulate matter. The optimal sample height in the tube should be around 4-5 cm.[6][9]

Workflow for NMR Sample Preparation:

Caption: Workflow for preparing the NMR sample.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (1D ¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Advanced Spectral Interpretation: 2D NMR Techniques

To unambiguously assign all proton signals and confirm the connectivity within the molecule, 2D NMR experiments are invaluable.

1. COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the 2D spectrum indicate which protons are neighbors.[10][11]

-

Expected COSY Correlations:

-

H1 will show correlations to H2a and H2e.

-

H6 will show correlations to H5a' and H5e'.

-

The olefinic protons (H3 and H4) will correlate with each other and with the allylic protons (H2a, H2e, H5a', H5e').

-

The allylic protons will show correlations amongst themselves (geminal and vicinal).

-

2. HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates protons with the carbons to which they are directly attached.[10][11] This is instrumental in assigning the carbon skeleton.

-

Expected HSQC Correlations:

-

Each proton signal (except for the -COOH and -OCH₃ protons) will show a cross-peak with its corresponding carbon signal in the ¹³C NMR spectrum.

-

The -OCH₃ proton signal will correlate with the methyl carbon of the ester group.

-

Logical Workflow for Spectral Elucidation:

Caption: Stepwise approach for complete spectral assignment.

Conclusion

The ¹H NMR spectrum of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is complex but highly informative. A systematic approach, beginning with a predicted spectrum and followed by careful experimental acquisition and interpretation using both 1D and 2D NMR techniques, allows for the complete and unambiguous assignment of all proton signals. This detailed structural information is fundamental for quality control, reaction monitoring, and for understanding the role of this chiral building block in the broader context of chemical research and drug development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

University of Cambridge Department of Chemistry. How to make an NMR sample. [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Saturated Fatty Acids and Methyl Esters. AOCS. [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. (2024, June 17). [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020, August 10). [Link]

-

SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. jove.com [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. organomation.com [organomation.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. emerypharma.com [emerypharma.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

A Technical Guide to the Strategic Synthesis of Oseltamivir: The Pivotal Role of Cyclohexene Carboxylic Acid Derivatives

Abstract